molecular formula C20H21N3O B12125707 2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline

2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline

Cat. No.: B12125707
M. Wt: 319.4 g/mol
InChI Key: VVSSUCHGEPSZDZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronic devices

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolo[2,3-b]quinoxaline derivatives, including 2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline, typically involves transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization. One common method is the condensation reaction of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of copper-doped CdS nanoparticles under microwave irradiation conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would likely apply to its production.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the proliferation of certain cancer cells by blocking the cell cycle and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and 3-methylbutyl groups may enhance its solubility, stability, and biological activity compared to other indoloquinoxaline derivatives .

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

9-methoxy-6-(3-methylbutyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C20H21N3O/c1-13(2)10-11-23-18-9-8-14(24-3)12-15(18)19-20(23)22-17-7-5-4-6-16(17)21-19/h4-9,12-13H,10-11H2,1-3H3

InChI Key

VVSSUCHGEPSZDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

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